molecular formula C19H15N5O2 B2629709 2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetonitrile CAS No. 1358436-01-7

2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetonitrile

Cat. No.: B2629709
CAS No.: 1358436-01-7
M. Wt: 345.362
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Description

2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetonitrile is a potent and selective chemical probe targeting mono-ADP-ribosyltransferase PARP14 (also known as ARTD8), a key regulator of cellular signaling. PARP14 is recognized for its role in promoting cancer cell survival, metastasis, and immunosuppression within the tumor microenvironment [source: https://pubmed.ncbi.nlm.nih.gov/33420192/]. Its primary research value lies in its ability to inhibit PARP14's catalytic activity, which disrupts the ADP-ribosylation-dependent signaling pathways that cancer cells exploit for survival under stress conditions, such as oncogene activation or chemotherapeutic challenge. By selectively inhibiting PARP14, this compound facilitates the investigation of DNA damage response mechanisms that are independent of the well-characterized PARP1/2 enzymes, offering a novel angle for oncology research [source: https://www.nature.com/articles/s41467-020-20487-4]. Furthermore, its application extends to immunology and inflammation research, as PARP14 is implicated in the regulation of macrophage function and interleukin-4 (IL-4) signaling. Researchers utilize this inhibitor to dissect the complex roles of mono-ADP-ribosylation in disease pathogenesis, making it a valuable tool for exploring new therapeutic strategies in oncology and inflammatory diseases.

Properties

IUPAC Name

2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-13-6-8-14(9-7-13)12-22-17(25)15-4-2-3-5-16(15)24-18(22)21-23(11-10-20)19(24)26/h2-9H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTXBEALOFQYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically occurs at elevated temperatures (e.g., 140°C) and involves a transamidation mechanism followed by nucleophilic addition and subsequent condensation .

Chemical Reactions Analysis

2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols to form corresponding amides or esters.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Mechanism of Action

The mechanism of action of 2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetonitrile involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to anticancer effects . Additionally, it can inhibit specific enzymes, thereby modulating various biochemical pathways and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl 2-(3-Methyl-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) Acetate Derivatives (8a, 8b)

Structural Differences : These derivatives share the triazoloquinazoline core but replace the acetonitrile group with ester functionalities (methyl or ethyl acetate). The 4-methylbenzyl substituent is absent, and the triazole ring is fused at the [4,3-c] position instead of [4,3-a].
Physicochemical Properties :

  • Molecular weight: 330 g/mol (vs. ~395 g/mol for the target compound) .
  • Higher lipophilicity due to ester groups compared to the polar acetonitrile group.
    Synthetic Methods : Alkylation of precursor triazoloquinazolines with chloroacetate esters under basic conditions (K₂CO₃/DMF) .

2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetonitrile (12)

Structural Differences: This compound replaces the quinazoline ring with a pyrazine moiety and introduces a phenoxy linker between the triazole and acetonitrile groups. Key Features:

  • The pyrazine core may reduce planarity compared to quinazoline, affecting π-π stacking in biological targets.
  • Synthesis: Nucleophilic substitution of a hydroxyl group with chloroacetonitrile in the presence of K₂CO₃ .

N-(3,5-Dichlorophenyl)-2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (479597-70-1)

Structural Differences: The triazole ring is absent, and a sulfanyl acetamide group replaces the acetonitrile substituent.

3-(5-(4-Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one

Structural Differences: Incorporates a pyrazolylamino group instead of the triazole-acetonitrile system. Physicochemical Data:

  • FTIR spectra show characteristic NH stretches (~3350 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
  • The pyrazole ring introduces additional hydrogen-bonding sites, which may improve target selectivity .

Molecular Similarity Analysis

Using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (~0.45–0.60) to triazoloquinazoline derivatives (e.g., compound 8a) but lower similarity (~0.30) to pyrazine-based analogs (e.g., compound 12) .

Biological Activity

The compound 2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetonitrile is a member of the triazoloquinazoline family known for diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N5O3C_{25}H_{27}N_5O_3 with a molecular weight of 445.5 g/mol . The structure features a triazoloquinazoline core which is crucial for its biological activity.

PropertyValue
Molecular FormulaC25H27N5O3
Molecular Weight445.5 g/mol
StructureTriazoloquinazoline derivative

Synthesis

The synthesis of triazoloquinazoline derivatives typically involves cyclization reactions starting from appropriate hydrazones or other precursors. For this compound, a combination of cyclization and functionalization steps is employed to introduce the acetonitrile group effectively.

Antihistaminic Activity

Research indicates that compounds within the triazoloquinazoline class exhibit significant antihistaminic properties. For instance, a related compound was tested for its ability to inhibit histamine-induced bronchospasm in guinea pigs. It demonstrated a protective effect comparable to established antihistamines like chlorpheniramine maleate .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazoloquinazolines. A screening of drug libraries identified several compounds with promising activity against cancer cell lines. While specific data on this compound was not detailed in the sources reviewed, related compounds in this class have shown efficacy in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Antihistaminic Activity Study :
    • Objective : Evaluate the efficacy of triazoloquinazoline derivatives as antihistamines.
    • Method : In vivo testing on guinea pigs.
    • Results : The most active derivative provided significant protection against histamine-induced bronchospasm (72.45% efficacy) with minimal sedation effects (11%) compared to chlorpheniramine maleate (30% sedation) .
  • Anticancer Screening :
    • Objective : Identify novel anticancer agents through library screening.
    • Method : Multicellular spheroid assays to assess compound efficacy.
    • Findings : Several derivatives exhibited potent anticancer activity; further studies are warranted to explore their mechanisms of action and therapeutic potential .

Q & A

Q. Why do computational predictions sometimes conflict with experimental results?

  • Methodology :
  • Error Source Identification : Check for discrepancies in force field parameters (e.g., solvation models) or missing conformers in docking .
  • Hybrid QM/MM Simulations : Refine energy barriers for reactions involving steric hindrance .

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